Cas no 30384-93-1 (2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
- Imidazo[1,2-a]pyridine-3-carboxaldehyde,2-methyl-
- (+)-(1S,2S)-3-formyl-2-methyl-imidazo[1,2-a]pyridine
- 2-methyl-4-hydroimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
- 2-Methylimidazo<1,2-a>pyridin-3-carboxaldehyd
- 2-metilimidazo<1,2-a>piridin-3-carbossaldeide
- 3-Formyl-2-methylimidazo<1,2-a>pyridine
- 3-Formyl-2-methyllimidazo[1,2-a]pyridine
- F2124-0673
- 2-methyl-h-imidazo[1,2-a]pyridine-3-carbaldehyde
- MCSIFRRJDAQKML-UHFFFAOYSA-N
- AB11614
- IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE, 2-METHYL-
- PS-5809
- 30384-93-1
- DTXSID90374949
- CS-0038253
- MFCD02251327
- InChI=1/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3
- MCSIFRRJDAQKML-UHFFFAOYSA-
- AM803662
- BB 0258401
- EN300-00962
- FT-0677879
- SCHEMBL858446
- J-510055
- 2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde, AldrichCPR
- Z56792097
- A820349
- BP-10987
- AKOS000121641
- 2-Methylh-imidazo[1,2-a]pyridine-3-carbaldehyde;
- DB-010889
-
- MDL: MFCD02251327
- Inchi: 1S/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3
- InChI Key: MCSIFRRJDAQKML-UHFFFAOYSA-N
- SMILES: O=CC1=C(C)N=C2C=CC=CN12
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.4A^2
- XLogP3: 2
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 121-122 ºC (benzene )
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.622
- Solubility: Very slightly soluble (0.88 g/l) (25 º C),
- PSA: 34.37000
- LogP: 1.45520
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 020296-500mg |
2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 500mg |
$94.00 | 2023-09-09 | ||
| Matrix Scientific | 020296-1g |
2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HC977-200mg |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 97% | 200mg |
248.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HC977-1g |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 97% | 1g |
868.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HC977-50mg |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 97% | 50mg |
110.0CNY | 2021-08-04 | |
| TRC | M320918-50mg |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M320918-100mg |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M320918-500mg |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 500mg |
$ 185.00 | 2022-06-04 | ||
| Fluorochem | 015750-1g |
2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 95% | 1g |
£87.00 | 2022-02-28 | |
| Fluorochem | 015750-25g |
2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde |
30384-93-1 | 95% | 25g |
£1383.00 | 2022-02-28 |
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Suppliers
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction to 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 30384-93-1) and Its Emerging Applications in Chemical Biology
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 30384-93-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the imidazopyridine class, a scaffold that has been extensively studied for its potential in drug discovery and medicinal chemistry. The presence of a carbaldhyde functional group at the 3-position of the imidazopyridine core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in biological assays.
The imido[1,2-a]pyridine framework is known for its ability to interact with biological targets such as enzymes and receptors, which has led to its incorporation into numerous pharmacophores. The 3-carbaldehyde moiety, in particular, serves as a versatile handle for further functionalization, enabling the construction of more complex molecules through condensation reactions with nucleophiles. This feature has been exploited in the development of novel heterocyclic compounds with potential therapeutic applications.
In recent years, there has been a surge in research focused on imidazopyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. One of the most compelling aspects of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is its role as a key intermediate in the synthesis of more sophisticated molecules designed to modulate biological pathways.
Recent advancements in chemical biology have highlighted the importance of small molecules like 30384-93-1 in understanding complex biological processes. The ability to precisely modify the structure of these compounds allows researchers to fine-tune their interactions with biological targets. For instance, modifications at the methyl group on the imidazopyridine ring can influence electronic properties and binding affinity, making it possible to develop more potent and selective inhibitors.
The carbaldehyde functionality at the 3-position is particularly interesting because it can undergo various chemical transformations, including condensation with amines to form Schiff bases or reduction to alcohols. These reactions are fundamental in medicinal chemistry for generating new molecular structures with tailored biological activities. Moreover, the imido[1,2-a]pyridine core itself has been shown to be a privileged scaffold in drug design, contributing to its frequent occurrence in bioactive molecules.
Current research is exploring the potential of 30384-93-1 in the development of treatments for various diseases. For example, studies have indicated that derivatives of this compound may have applications in oncology by inhibiting key enzymes involved in cancer cell proliferation. Additionally, its structural features make it a candidate for designing agents targeting infectious diseases, where imidazopyridine derivatives have shown promise as antiviral agents.
The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with readily available precursors and employs catalytic methods to construct the imidazopyridine ring system. The introduction of the carbaldhyde group is often achieved through oxidation or formylation reactions, showcasing the versatility of this intermediate.
In conclusion, 30384-93-1 represents a significant compound in the realm of chemical biology and drug discovery. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde will undoubtedly play an increasingly important role in addressing some of today's most pressing medical challenges.
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